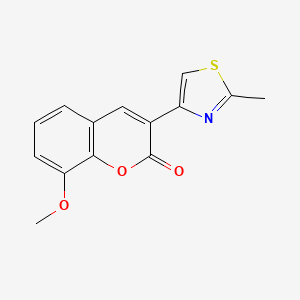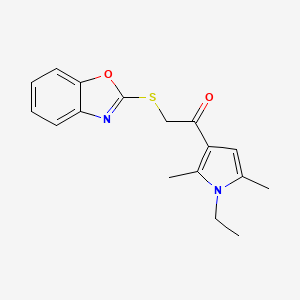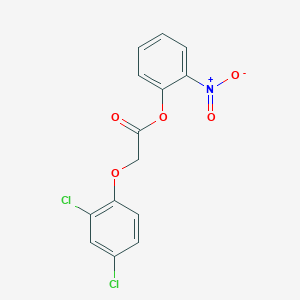
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide, also known as BML-210, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). BML-210 has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, mediators of inflammation and pain. This compound has been found to selectively inhibit COX-2, the isoform that is inducible during inflammation, while sparing COX-1, the isoform that is constitutively expressed in most tissues.
Biochemical and Physiological Effects
This compound has been shown to exert a number of biochemical and physiological effects in addition to its anti-inflammatory and analgesic properties. For example, this compound has been found to inhibit the proliferation of cancer cells in vitro and in vivo, suggesting a potential role in cancer therapy. This compound has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has several advantages as a tool compound for laboratory experiments. It is a potent and selective inhibitor of COX-2, making it a valuable tool for studying the role of COX-2 in inflammation and pain. However, this compound has some limitations as well. It is a synthetic compound that may not fully recapitulate the complexity of natural inflammatory processes. Additionally, the synthesis of this compound is relatively complex and may not be suitable for high-throughput screening.
Orientations Futures
There are several potential future directions for research on 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential anticancer effects of this compound in more detail, including the underlying mechanisms of action. Finally, this compound may have potential as a therapeutic agent for other inflammatory diseases beyond pain and inflammation, such as inflammatory bowel disease or rheumatoid arthritis.
Méthodes De Synthèse
The synthesis of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide involves the reaction of 4-biphenylamine with 3-chloro-2-methylbenzoic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then acetylated with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has been extensively studied for its anti-inflammatory and analgesic effects in various preclinical models of inflammation and pain. In a rat model of carrageenan-induced paw edema, this compound was found to significantly reduce inflammation and pain compared to control animals. Similarly, in a mouse model of acetic acid-induced writhing, this compound was found to possess potent analgesic activity.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO/c1-15-19(22)8-5-9-20(15)23-21(24)14-16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZJLXAYUVXFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(4-ethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5868475.png)



![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)





![N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5868535.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5868550.png)


